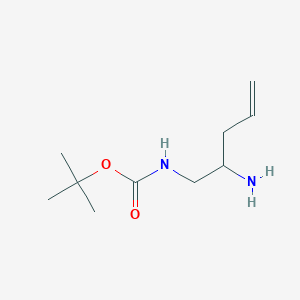![molecular formula C17H18N2O5S B2747306 N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]benzamide CAS No. 899997-08-1](/img/structure/B2747306.png)
N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzamides, which includes compounds like “N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]benzamide”, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular formula of “N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]benzamide” is C17H17NO3S . The average mass is 315.387 Da and the monoisotopic mass is 315.092926 Da .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Materials
N-(2-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)ethyl)benzamide: has been studied for its potential as a nonlinear optical (NLO) material . NLO materials are crucial for applications in photonics, optical computing, and optical communications. They can be used in devices for dynamic image processing, frequency conversion, optical switching, and electro-optic modulation. The compound’s structure allows for significant NLO properties, making it a candidate for high-speed telecommunication devices and other optical applications.
Medicinal Chemistry
The benzodioxole moiety present in the compound is often associated with medicinal properties. It has been used in the synthesis of molecules with potential therapeutic effects, such as anti-inflammatory agents . The compound’s derivatives could be explored for their pharmacological activities, including their use in treating conditions like rheumatic diseases and osteoarthritis.
Heavy Metal Detection
Derivatives of this compound have been utilized in the detection of heavy metals, particularly carcinogenic ions like lead (Pb^2+) . This application is vital for environmental monitoring and public health, as it provides a reliable electrochemical approach to detect and quantify toxic substances in various mediums.
Anticancer Research
The compound’s framework has been used as a base for designing molecules with anticancer properties . By modifying the structure and adding different functional groups, researchers can synthesize new compounds that may inhibit cancer cell growth or induce apoptosis, contributing to the development of novel anticancer drugs.
Enzyme Inhibition
Some derivatives of the compound have been identified as effective inhibitors of carbonic anhydrase (CA), particularly the tumor-associated isozyme CA IX. This application is significant in the field of cancer treatment, as CA inhibitors can help manage conditions like glaucoma, epilepsy, and even certain types of cancer.
Chemical Synthesis and Industrial Applications
The compound serves as an intermediate in the synthesis of various chemicals. It has been used in the production of perfumes, photo initiators, agrochemicals, and pharmaceuticals . Its versatility in chemical reactions makes it a valuable component in industrial processes.
Wirkmechanismus
Target of Action
The compound N-(2-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)ethyl)benzamide, also known as N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)benzamide or N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]benzamide, is primarily targeted towards cancer cells . The primary targets of this compound are microtubules and their component protein, tubulin . Tubulin is a leading target for anticancer agents .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly . It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction results in changes such as mitotic blockade and cell apoptosis .
Biochemical Pathways
The affected pathways primarily involve the assembly and disassembly of microtubules . The compound’s interaction with tubulin disrupts the normal function of microtubules, leading to cell cycle arrest at the S phase . This disruption can have downstream effects on cell division and growth, particularly in cancer cells .
Pharmacokinetics
The compound’santicancer activity against various cancer cell lines has been evaluated , suggesting that it has sufficient bioavailability to exert its effects.
Result of Action
The primary result of the compound’s action is the induction of apoptosis (programmed cell death) in cancer cells . It also causes cell cycle arrest at the S phase , further inhibiting the growth and proliferation of cancer cells . These effects have been observed in various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells .
Action Environment
The compound’s anticancer activity has been evaluated in vitro , suggesting that it is stable and effective under laboratory conditions
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c20-17(14-4-2-1-3-5-14)18-8-9-25(21,22)19-11-13-6-7-15-16(10-13)24-12-23-15/h1-7,10,19H,8-9,11-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEKWJYUCKXZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)CCNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-(2-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate](/img/structure/B2747225.png)
![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea](/img/structure/B2747229.png)
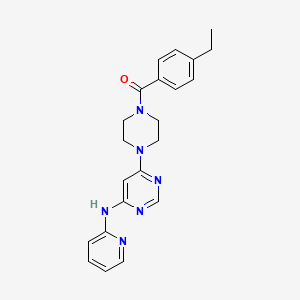
![3-(1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2747233.png)
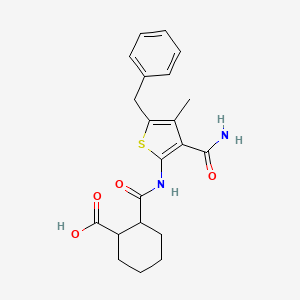
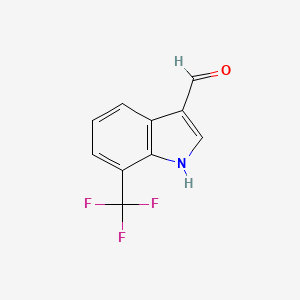
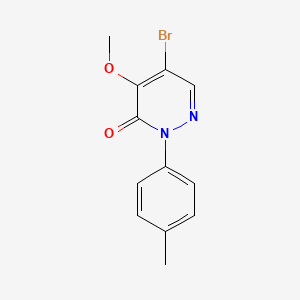
![3-(5-bromo-2-methoxyphenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2747239.png)
![N-(4-methoxyphenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2747240.png)
![1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2747243.png)
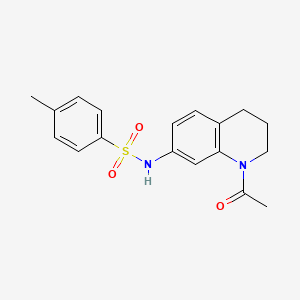
![4-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2747245.png)
